4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death .
Comparison with Similar Compounds
Similar compounds to 4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide include other thiadiazole derivatives such as:
2-aminothiazole derivatives: Known for their anticancer and antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antiviral effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(2-ethylbutanoylamino)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-16(5-2)21(28)24-18-10-8-17(9-11-18)22(29)25-23-27-26-20(31-23)14-15-6-12-19(30-3)13-7-15/h6-13,16H,4-5,14H2,1-3H3,(H,24,28)(H,25,27,29) |
InChI Key |
LYNFXMFFZFDSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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